molecular formula C21H19ClFN3O2S2 B2451174 N-(4-chlorophenethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941980-80-9

N-(4-chlorophenethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2451174
CAS RN: 941980-80-9
M. Wt: 463.97
InChI Key: QCGGHDNHPLGRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClFN3O2S2 and its molecular weight is 463.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A significant application of compounds related to N-(4-chlorophenethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is in antitumor activity. One study synthesized derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide with various heterocyclic rings, including structures similar to the compound , and evaluated them for antitumor activity. Some of these compounds showed considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Anti-inflammatory Activity

Research has also been conducted on derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which have shown significant anti-inflammatory activity. These findings are crucial as they highlight the potential use of such compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Molecular Structure Analysis

There's also a focus on the molecular structure analysis of related compounds. For example, the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were analyzed, offering insights into their molecular shape and intermolecular interactions, which are key in understanding their biological activities (Boechat et al., 2011).

Optoelectronic Properties

Another interesting application is in the field of optoelectronics. Thiazole-based compounds like the one have been studied for their optoelectronic properties. This research is particularly relevant in the development of new materials for electronic and photovoltaic applications (Camurlu & Guven, 2015).

Antibacterial Evaluation

Furthermore, studies have been conducted on the antibacterial properties of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which are structurally related to the compound . These studies contribute to the understanding of their efficacy in combating various bacterial infections (Lu et al., 2020).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2S2/c22-15-3-1-14(2-4-15)9-10-24-19(27)11-18-12-29-21(26-18)30-13-20(28)25-17-7-5-16(23)6-8-17/h1-8,12H,9-11,13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGGHDNHPLGRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

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